N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
Description
N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, along with a trifluoroacetamide moiety
Properties
IUPAC Name |
N-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF6NO/c10-4-2-5(11)6(1-3(4)8(12,13)14)18-7(19)9(15,16)17/h1-2H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSHXYSJYQUVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)Cl)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF6NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.47 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-2-chloro-5-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromo-2-chloro-5-(trifluoromethyl)aniline+Trifluoroacetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine and chlorine atoms on the phenyl ring are activated toward nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl (-CF₃) and trifluoroacetamide (-NHC(O)CF₃) groups.
Example Reactions:
-
Ammonia substitution : In anhydrous DMF at 120°C, chlorine can be replaced by amines (e.g., methylamine) to form amino derivatives .
-
Alkoxy substitution : Treatment with alkoxide ions (e.g., NaOMe) in THF displaces bromine or chlorine with alkoxy groups.
| Position | Leaving Group | Nucleophile | Conditions | Product |
|---|---|---|---|---|
| 4-Bromo | Br⁻ | Amines | DMF, 120°C | 4-Amino-substituted product |
| 2-Chloro | Cl⁻ | Methoxide | THF, reflux | 2-Methoxy-substituted product |
Key Insight : Bromine at the 4-position is more reactive than chlorine at the 2-position due to reduced steric hindrance and electronic effects .
Transition Metal-Catalyzed Coupling Reactions
The bromine atom serves as a prime site for cross-coupling reactions, enabling carbon-carbon bond formation.
a. Suzuki-Miyaura Coupling
Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C yields biaryl derivatives .
| Boronic Acid | Catalyst | Conditions | Yield | Application |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | Dioxane/H₂O, 80°C | ~75% (est.) | Pharmaceutical intermediates |
b. Buchwald-Hartwig Amination
Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, bromine is replaced by secondary amines (e.g., pyrrolidine) .
Hydrolysis of the Trifluoroacetamide Group
The trifluoroacetamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : HCl (6 M) in refluxing ethanol converts the acetamide to the corresponding aniline .
-
Basic Hydrolysis : NaOH (2 M) in aqueous THF at 70°C yields the free amine.
| Conditions | Reagents | Product | Reaction Time |
|---|---|---|---|
| Acidic | 6 M HCl | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | 4–6 h |
| Basic | 2 M NaOH | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | 2–3 h |
Mechanistic Note : The electron-withdrawing -CF₃ group accelerates hydrolysis by destabilizing the amide bond .
Halogen Exchange Reactions
The chlorine atom can be replaced by other halogens under specific conditions:
-
Fluorination : Using KF and CuI in DMF at 150°C replaces chlorine with fluorine.
-
Iodination : Treatment with NaI in acetone at 60°C substitutes chlorine with iodine .
Functional Group Transformations
a. Reduction of the Acetamide Group
Lithium aluminum hydride (LiAlH₄) in dry THF reduces the acetamide to a methylamine derivative.
b. Cyclization Reactions
In DMF with K₂CO₃, the compound reacts with dihaloalkanes to form heterocycles (e.g., benzoxazoles) .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide has garnered attention for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for synthesizing various bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of trifluoromethylated anilines have shown promising results in inhibiting cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of trifluoromethylated phenyl compounds against specific cancer cell lines (e.g., breast and lung cancer) .
Agrochemicals
The compound's halogenated structure is advantageous in the development of agrochemicals. Its application in herbicides and fungicides is notable due to its ability to disrupt biological processes in target organisms while minimizing toxicity to non-target species.
Data Table: Herbicidal Activity
| Compound | Target Organism | Activity Level |
|---|---|---|
| Trifluoromethyl Phenyl Derivative | Weeds | High |
| This compound | Fungi | Moderate |
A recent study demonstrated that similar compounds effectively inhibit the growth of certain fungal pathogens, suggesting a potential use for this compound in agricultural formulations .
Material Science
In material science, this compound can be utilized to create advanced materials with specific thermal and mechanical properties.
Case Study: Polymer Additives
Research indicates that incorporating trifluoromethylated compounds into polymer matrices enhances their thermal stability and chemical resistance. A case study published in Polymer Science explored the use of such additives in improving the performance of polycarbonate materials under extreme conditions .
Analytical Chemistry
The compound can also serve as a reference standard in analytical chemistry for developing methods to detect and quantify similar compounds in environmental samples.
Application Example: Environmental Monitoring
A study focused on the detection of halogenated organic compounds in water samples utilized this compound as a calibration standard for mass spectrometry analysis .
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and halogen groups can enhance the compound’s binding affinity to target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroacetamide
- N-(4-Bromo-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
- N-(4-Chloro-2,5-difluorophenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C9H3BrClF6NO
- Molecular Weight : 370.47 g/mol
- CAS Number : 2635937-82-3
- Predicted Boiling Point : 304.3 ± 42.0 °C
- Density : 1.847 ± 0.06 g/cm³
- pKa : 7.70 ± 0.70
These properties suggest that the compound is a halogenated acetamide, which may influence its interaction with biological systems due to the presence of multiple fluorine atoms that can enhance lipophilicity and biological activity .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have been shown to inhibit cancer cell growth selectively without affecting non-tumorigenic cells .
In a specific case study involving structurally related compounds, it was observed that certain derivatives exhibited potent growth inhibition against various cancer cell lines while sparing normal cells at concentrations as low as 10 µM . This selectivity is crucial for developing effective cancer therapies with fewer side effects.
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways in cancer cells. Research indicates that compounds with similar structures can alter the localization and levels of critical phosphoproteins involved in cell signaling, leading to inhibited cell motility and proliferation .
Data Table: Biological Assays Summary
Pharmacological Insights
The presence of trifluoromethyl groups in drug design has been associated with increased potency against various biological targets. For example, studies have shown that trifluoromethyl-containing compounds can enhance the inhibition of enzymes like reverse transcriptase and other kinases, which are critical in cancer progression .
Case Studies
- Inhibition of c-KIT Kinase : A related compound demonstrated potent inhibition against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs), showcasing the therapeutic potential of trifluoromethylated structures in oncology .
- Selective Cytotoxicity : Another study revealed that specific derivatives could inhibit cancer cell motility while having negligible effects on healthy cells, indicating a promising avenue for targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide?
Methodological Answer: The compound can be synthesized via acylation of the corresponding aromatic amine (4-bromo-2-chloro-5-(trifluoromethyl)aniline) with trifluoroacetic anhydride or acetyl chloride under reflux conditions. Key steps include:
- Activation of the amine : Use a base like pyridine or triethylamine to deprotonate the amine and enhance nucleophilicity.
- Acylation : React with trifluoroacetic anhydride in dichloromethane (DCM) at 40–50°C for 3–5 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substituent positions and trifluoromethyl/trifluoroacetamide groups. For example, NMR should show distinct peaks for -CF groups at ~-60 to -70 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected M: ~424.5 g/mol) via ESI-MS or HRMS .
Q. What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the trifluoroacetamide group.
- Temperature: -20°C for long-term storage; short-term use at 4°C is acceptable .
- Avoid exposure to moisture or strong bases, which may degrade the amide bond .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The bromo and chloro groups at positions 4 and 2, respectively, are meta-directing and deactivate the aromatic ring, while the trifluoromethyl group at position 5 exerts strong electron-withdrawing effects. This combination reduces electrophilicity at the para position, making nucleophilic substitution challenging. Strategies include:
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer: Contradictions often arise from assay conditions (e.g., solvent polarity, pH, or cell-line variability). To address this:
- Standardize assay protocols : Use consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference .
- Control for metabolic stability : Include cytochrome P450 inhibitors in cell-based assays to prevent compound degradation .
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported biological targets .
Q. What challenges arise in studying polymorphism, and how can they be mitigated?
Methodological Answer: The compound’s multiple halogen and fluorinated groups increase the likelihood of polymorphism, impacting solubility and bioavailability.
- Crystallization screening : Use solvent/antisolvent systems (e.g., acetone/water) to isolate polymorphs .
- Characterization : Combine PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) to distinguish forms. For example, Form I may melt at 120–125°C, while Form II exhibits a higher melting point (~140°C) .
Q. How can mechanistic studies elucidate the compound’s action in biological systems?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) .
- Receptor binding studies : Radiolabel the compound with for PET imaging to track target engagement in vivo .
- Computational modeling : Perform DFT calculations to predict binding affinities with targets like the ryanodine receptor (RyR), a known site for trifluoromethylphenyl derivatives .
Safety and Regulatory Considerations
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Waste disposal : Collect halogenated waste in sealed containers for incineration to avoid environmental release .
- Emergency protocols : In case of skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
